Isopropyl-pyridin-3-YL-amine dihydrochloride
CAS No.: 32405-76-8
Cat. No.: VC2981196
Molecular Formula: C8H14Cl2N2
Molecular Weight: 209.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32405-76-8 |
---|---|
Molecular Formula | C8H14Cl2N2 |
Molecular Weight | 209.11 g/mol |
IUPAC Name | N-propan-2-ylpyridin-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C8H12N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h3-7,10H,1-2H3;2*1H |
Standard InChI Key | ZIXQVYMEFXIKPT-UHFFFAOYSA-N |
SMILES | CC(C)NC1=CN=CC=C1.Cl.Cl |
Canonical SMILES | CC(C)NC1=CN=CC=C1.Cl.Cl |
Introduction
Chemical Identity and Structure
Isopropyl-pyridin-3-YL-amine dihydrochloride (CAS 32405-76-8) consists of a pyridine ring with an isopropylamine group attached at the 3-position, formulated as a dihydrochloride salt. The compound belongs to the aminopyridine class, which serves as important building blocks in pharmaceutical synthesis. Its chemical identity is characterized by the following parameters:
Table 1: Chemical Properties of Isopropyl-pyridin-3-YL-amine dihydrochloride
Parameter | Information |
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CAS Number | 32405-76-8 |
Molecular Formula (salt) | C8H14Cl2N2 |
Molecular Formula (free base) | C8H12N2 |
Molecular Weight (free base) | 136.19 g/mol |
Appearance | White powder |
IUPAC Name | N-(propan-2-yl)pyridin-3-amine dihydrochloride |
Synonyms | N-(1-Methylethyl)-3-Pyridinamine; 3-Pyridinamine, N-(1-methylethyl)-; N-Isopropylpyridin-3-amine dihydrochloride |
Storage Conditions | 2-8°C, sealed container |
Purity (commercial) | 95-99% |
The structural features of this compound include two basic nitrogen atoms - the pyridine nitrogen and the isopropylamine nitrogen - both of which are protonated in the dihydrochloride salt form. This salt formation significantly enhances water solubility compared to the free base, making it more suitable for various pharmaceutical applications requiring aqueous compatibility .
Synthesis Methods
Research literature documents several approaches for synthesizing Isopropyl-pyridin-3-YL-amine dihydrochloride, with copper-catalyzed coupling being among the most efficient methods. The primary synthetic route involves the reaction of 3-Pyridyl bromide with isopropylamine.
Table 2: Documented Synthesis Method for Isopropyl-pyridin-3-YL-amine dihydrochloride
Reagents | Conditions | Catalyst/Additives | Yield | Reference |
---|---|---|---|---|
3-Pyridyl bromide, Isopropylamine | DMSO, 90°C, 24h | Cesium acetate, Copper | ~70% | Liu et al. (Advanced Synthesis and Catalysis, 2010) |
The synthesis proceeds under inert atmosphere conditions, which is critical for ensuring reaction efficiency and minimizing side reactions. The procedure outlined in the literature indicates a respectable yield of approximately 70% . The synthetic process can be summarized in the following steps:
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Reaction of 3-Pyridyl bromide with isopropylamine in the presence of cesium acetate and copper catalyst
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Heating at 90°C in DMSO for 24 hours under inert atmosphere
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Isolation and purification of the product
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Conversion to the dihydrochloride salt using hydrogen chloride
This copper-catalyzed cross-coupling methodology represents an important advancement in the synthesis of aminopyridines, offering advantages such as milder conditions and functional group tolerance compared to traditional methods.
Manufacturer/Supplier | Product Number | Packaging | Purity (%) | Price (USD) |
---|---|---|---|---|
TRC | T705470 | 25mg | Not specified | $65.00 |
American Custom Chemicals Corporation | CHM0123237 | 1g | 95.00 | $925.31 |
American Custom Chemicals Corporation | CHM0123237 | 2.5g | 95.00 | $1,363.65 |
American Custom Chemicals Corporation | CHM0123237 | 5g | 95.00 | $1,759.28 |
Chemenu | CM170538 | 1g | 95.00 | $380.00 |
Additional suppliers identified in the research include:
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Alchem Pharmtech, Inc. (United States)
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Jiangsu Aikon Biopharmaceutical R&D Co., Ltd. (China)
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SynAsst Chemical (China)
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Block Chemical Technology (Shanghai) Co., LTD (China)
The significant price variation among suppliers (ranging from $380 to $925 per gram) suggests differences in synthesis methods, purification processes, and market positioning. For research applications requiring high purity standards, prices tend to be at the higher end of the spectrum.
Physical and Chemical Properties
As a dihydrochloride salt, Isopropyl-pyridin-3-YL-amine exhibits distinct physicochemical properties that differentiate it from its free base form. These properties influence its handling, storage, and application in various pharmaceutical contexts.
The compound typically appears as a white crystalline powder and, as a hydrochloride salt, possesses enhanced water solubility compared to the free base. This improved solubility makes it particularly valuable for applications requiring aqueous compatibility .
Storage recommendations from suppliers indicate that the compound should be kept at 2-8°C in sealed containers to maintain stability . Like many amine hydrochlorides, the compound may be hygroscopic and should be protected from moisture and humidity during storage.
The dihydrochloride salt formation affects several key properties:
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Enhanced stability compared to the free base
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Improved solubility in polar solvents, particularly water
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Altered melting point and thermal properties
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Modified acid-base behavior due to protonation of both nitrogen atoms
These properties have significant implications for the compound's utility in pharmaceutical research and development, particularly in formulation studies and synthetic applications.
Applications in Pharmaceutical Research
Role as a Pharmaceutical Intermediate
The primary application of Isopropyl-pyridin-3-YL-amine dihydrochloride lies in its role as an intermediate in pharmaceutical synthesis . The compound's structure provides valuable sites for further derivatization, making it a versatile building block in medicinal chemistry programs.
Research indicates that aminopyridines like Isopropyl-pyridin-3-YL-amine dihydrochloride serve as important structural elements in compounds being investigated for various therapeutic applications. The presence of both a pyridine ring and an amine functionality provides multiple reaction sites for creating more complex bioactive molecules .
Structure-Activity Relationship Studies
To better understand the potential value of Isopropyl-pyridin-3-YL-amine dihydrochloride in medicinal chemistry, it is informative to compare it with structurally related compounds that have been documented in pharmaceutical research:
Table 4: Structural Comparison with Related Compounds
Compound | CAS Number | Structural Difference | Potential Pharmaceutical Significance |
---|---|---|---|
Isopropyl-pyridin-3-YL-amine dihydrochloride | 32405-76-8 | Reference compound | Baseline for comparison |
3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride | 777856-64-1 | Propargylamine vs. isopropylamine | Increased rigidity, potential for click chemistry applications |
(S)-N-(pyridin-3-ylmethyl)pyrrolidin-3-amine hydrochloride | 1421019-80-8 | Addition of pyrrolidine ring, chiral center | Enhanced 3D complexity, potential CNS activity |
Isopropyl-(S)-pyrrolidin-3-yl-amine | 854140-09-3 | Pyrrolidine vs. pyridine core | Different hydrogen bonding pattern, altered basicity |
These structural relatives suggest potential research directions, particularly in exploring structure-activity relationships in pharmaceutical development . The systematic modification of the core structure represents an important approach in optimizing biological activity and pharmacokinetic properties.
Analytical Characterization and Quality Control
For research applications requiring high-quality standards, the analytical characterization of Isopropyl-pyridin-3-YL-amine dihydrochloride is crucial. Standard analytical methods employed for characterizing this and similar compounds typically include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight verification
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Infrared (IR) spectroscopy for functional group identification
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Elemental analysis for composition confirmation
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High-Performance Liquid Chromatography (HPLC) for purity determination
Commercial sources typically specify purity levels ranging from 95% to 99%, with higher purity grades commanding premium prices . The specified impurity threshold in some commercial samples is ≤0.02%, highlighting the stringent quality requirements for pharmaceutical applications .
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